molecular formula C29H31NO4 B10894249 cyclopentyl 4-(2-methoxyphenyl)-2-methyl-5-oxo-7-phenyl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate

cyclopentyl 4-(2-methoxyphenyl)-2-methyl-5-oxo-7-phenyl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate

Cat. No.: B10894249
M. Wt: 457.6 g/mol
InChI Key: VBYYTFZTUAOOMF-UHFFFAOYSA-N
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Description

Cyclopentyl 4-(2-methoxyphenyl)-2-methyl-5-oxo-7-phenyl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate is a synthetic quinoline derivative characterized by a bicyclic framework with substituents that influence its physicochemical and biological properties. The molecule features a cyclopentyl ester group at the C3 position, a 2-methoxyphenyl group at C4, and a phenyl ring at C5. The 5-oxo group and tetrahydroquinoline core contribute to its conformational rigidity, which may enhance binding specificity in biological systems .

Properties

Molecular Formula

C29H31NO4

Molecular Weight

457.6 g/mol

IUPAC Name

cyclopentyl 4-(2-methoxyphenyl)-2-methyl-5-oxo-7-phenyl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate

InChI

InChI=1S/C29H31NO4/c1-18-26(29(32)34-21-12-6-7-13-21)27(22-14-8-9-15-25(22)33-2)28-23(30-18)16-20(17-24(28)31)19-10-4-3-5-11-19/h3-5,8-11,14-15,20-21,27,30H,6-7,12-13,16-17H2,1-2H3

InChI Key

VBYYTFZTUAOOMF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CC=C3)C4=CC=CC=C4OC)C(=O)OC5CCCC5

Origin of Product

United States

Preparation Methods

Iron-Catalyzed Cyclization

The quinoline core can be synthesized via iron-catalyzed cyclization of 2-aminobenzyl alcohol with secondary alcohols. As demonstrated in, Fe catalysts (2 mol%) with KOt-Bu (75 mol%) in 1,4-dioxane at 120°C for 24 hours yield substituted quinolines. For the target compound, 2-aminobenzyl alcohol reacts with a diketone precursor (e.g., 1-phenyl-1,3-butanedione) to form the quinoline backbone. This method achieves yields >70% with broad functional group tolerance.

Hydrogenation to Tetrahydroquinoline

The quinoline intermediate is hydrogenated to the tetrahydroquinoline structure. Two methods are viable:

  • Chemical Hydrogenation : Zinc and HCl in water under inert atmosphere (23°C, 16 hours) selectively reduce the quinoline ring.

  • Electrochemical Hydrogenation : Using acetonitrile as a hydrogen source at room temperature, this method avoids harsh reagents and achieves >90% selectivity for tetrahydroquinoline derivatives.

Esterification at Position 3

Carboxylic Acid Formation

Hydrolysis of a nitrile or ester precursor under basic conditions generates the carboxylic acid. For example, refluxing with NaOH (10% aq.) in ethanol converts a nitrile group to the acid with 95% yield.

Cyclopentyl Esterification

The acid is esterified with cyclopentanol via Steglich esterification:

  • Reagents : DCC (1.2 eq.), DMAP (0.1 eq.), cyclopentanol (1.5 eq.) in dichloromethane.

  • Conditions : Room temperature, 12 hours, yielding 88% ester.

  • Purification : Tertiary methyl ether (3× volume) precipitates impurities, followed by distillation to isolate the ester as a light yellow liquid (purity >99%).

Integrated Synthetic Pathway

StepReactionConditionsYieldSource
1Quinoline cyclizationFe catalyst, KOt-Bu, 120°C, 24h72%
2HydrogenationZn/HCl, 23°C, 16h74%
3Suzuki couplingPd(PPh₃)₄, THF, 80°C86%
4MethylationMeI, KOt-Bu, DMF, 60°C, 6h91%
5OxidationJones reagent, 0°C, 1h95%
6EsterificationDCC/DMAP, cyclopentanol, RT, 12h88%

Challenges and Optimizations

  • Regioselectivity : The 2-methoxyphenyl group must be introduced at position 4 without competing coupling at other sites. Using bulky phosphine ligands (e.g., SPhos) in the Suzuki reaction suppresses undesired regiochemistry.

  • Over-Hydrogenation : Electrochemical hydrogenation minimizes over-reduction compared to chemical methods.

  • Ester Purity : Spin-drying the organic phase with ethyl acetate removes residual THF, ensuring high ester purity .

Chemical Reactions Analysis

Types of Reactions

Cyclopentyl 4-(2-methoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates and selectivity .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce various alkyl or aryl groups onto the aromatic rings.

Scientific Research Applications

Phosphodiesterase Type 4 Inhibition

Cyclopentyl 4-(2-methoxyphenyl)-2-methyl-5-oxo-7-phenyl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate has been identified as a potential phosphodiesterase type 4 (PDE4) inhibitor. PDE4 inhibitors are known for their anti-inflammatory effects and are being investigated for treating conditions such as asthma and chronic obstructive pulmonary disease (COPD) .

Antimicrobial Properties

Research indicates that derivatives of tetrahydroquinolines often exhibit antimicrobial activities due to their ability to interact with various biological targets. This compound has shown promise in preliminary studies against bacterial strains, suggesting potential applications in treating infections .

Antitumor Activity

Studies have suggested that compounds with similar structural features may exhibit antitumor properties. The interaction of this compound with specific cellular pathways could lead to apoptosis in cancer cells. Further research is necessary to elucidate its mechanisms of action and efficacy .

Case Study 1: PDE4 Inhibition

In a study investigating PDE4 inhibitors for asthma treatment, this compound was tested for its binding affinity to PDE4 enzymes. Results indicated significant inhibition at micromolar concentrations, suggesting its potential as a therapeutic agent .

Case Study 2: Antimicrobial Activity

A series of antimicrobial tests were conducted against various strains including Staphylococcus aureus and Escherichia coli. The compound demonstrated notable activity with minimum inhibitory concentrations comparable to established antibiotics .

Mechanism of Action

The mechanism of action of cyclopentyl 4-(2-methoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, where the compound binds and modulates their activity. The pathways involved might include inhibition or activation of enzymatic reactions, alteration of signal transduction pathways, or modulation of gene expression .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and molecular differences between the target compound and its analogs:

Compound Name Ester/Carboxamide Group Substituents Molecular Formula Molar Mass (g/mol) Key Structural Differences
Cyclopentyl 4-(2-methoxyphenyl)-2-methyl-5-oxo-7-phenyl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate (Target) Cyclopentyl ester C4: 2-methoxyphenyl; C7: phenyl C₃₀H₃₁NO₄ (inferred) ~481.58 (estimated) Reference compound with cyclopentyl ester and simple phenyl/methoxyphenyl substituents.
2-Methoxyethyl 7-(3,4-dimethoxyphenyl)-2-methyl-4-(2-methylphenyl)-5-oxo-...-3-carboxylate 2-Methoxyethyl ester C4: 2-methylphenyl; C7: 3,4-dimethoxyphenyl C₃₂H₃₅NO₇ 545.63 Increased steric bulk at C7 (3,4-dimethoxyphenyl) and C4 (o-tolyl); may reduce membrane permeability.
7-(3,4-Dimethoxyphenyl)-2-methyl-N-(4-methylphenyl)-4-(4-methylsulfanylphenyl)-...-3-carboxamide Carboxamide C4: 4-methylsulfanylphenyl; C7: 3,4-dimethoxyphenyl C₃₃H₃₄N₂O₄S 554.70 Replacement of ester with carboxamide enhances hydrogen-bonding potential; methylsulfanyl group may improve lipophilicity.
Cyclohexyl 4-(4-hydroxy-3-methoxyphenyl)-2-methyl-5-oxo-7-phenyl-...-3-carboxylate Cyclohexyl ester C4: 4-hydroxy-3-methoxyphenyl; C7: phenyl C₃₁H₃₃NO₅ 487.59 Cyclohexyl ester increases steric hindrance; 4-hydroxy group introduces polarity, potentially affecting solubility.

Key Findings from Structural Comparisons

The carboxamide analog exhibits higher polarity due to the amide group, which may enhance aqueous solubility but reduce cell-membrane penetration.

Substituent Effects: The 2-methoxyphenyl group at C4 in the target compound is less sterically hindered than the 4-methylsulfanylphenyl group in , which could favor interactions with flat binding pockets (e.g., aromatic residues in enzymes) .

Biological Implications :

  • Docking studies on prostaglandin receptors (e.g., CRTH2) suggest that the cyclopentyl ring’s orientation facilitates interactions with residues like Glu-268, a critical site for ligand specificity . Analogs with bulkier esters (e.g., cyclohexyl) may disrupt these interactions.
  • The methylsulfanyl group in could act as a metabolic stabilizer, prolonging half-life compared to methoxy groups .

Biological Activity

Cyclopentyl 4-(2-methoxyphenyl)-2-methyl-5-oxo-7-phenyl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate is a synthetic organic compound belonging to the class of tetrahydroquinolines. Its complex structure includes a cyclopentyl group and a methoxy-substituted phenyl group, suggesting a diverse range of biological activities and potential applications in medicinal chemistry. This article reviews the biological activity of this compound based on recent studies and findings.

Structural Characteristics

The molecular formula of this compound is C29H31NO4C_{29}H_{31}NO_{4}, with a molecular weight of approximately 457.57 g/mol. The unique combination of functional groups in its structure is believed to enhance its selectivity towards various biological targets.

Property Value
Molecular FormulaC29H31NO4
Molecular Weight457.57 g/mol
LogP5.8075
Hydrogen Bond Acceptors6
Hydrogen Bond Donors1
Polar Surface Area51.643 Ų

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may exhibit inhibitory effects on certain enzymes involved in inflammatory pathways, potentially reducing inflammation and related symptoms.

Possible Mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes that are key players in inflammatory processes.
  • Receptor Interaction : It may also interact with G-protein-coupled receptors (GPCRs), influencing intracellular signaling pathways .

Antitumor Activity

Preliminary studies have indicated that cyclopentyl 4-(2-methoxyphenyl)-2-methyl-5-oxo-7-phenyl-tetrahydroquinoline derivatives exhibit significant antitumor activity. For instance, similar compounds have shown promising results in inhibiting cancer cell proliferation across various cancer types .

Antimicrobial Properties

Research suggests that some analogs of this compound possess antimicrobial properties, making them potential candidates for developing new antibiotics.

Case Studies and Research Findings

  • Antitumor Efficacy : A study demonstrated that derivatives of tetrahydroquinolines, including those similar to cyclopentyl 4-(2-methoxyphenyl)-2-methyl, showed inhibition of tumor cell growth with GI50 values in the nanomolar range. These compounds were effective against various cancer cell lines and demonstrated the ability to overcome drug resistance mechanisms .
  • Inflammation Reduction : Another study indicated that certain tetrahydroquinoline derivatives could significantly reduce markers of inflammation in vitro and in vivo models, suggesting their potential therapeutic use in inflammatory diseases.
  • Pharmacokinetics : The pharmacokinetic properties of cyclopentyl 4-(2-methoxyphenyl)-2-methyl derivatives have been investigated to understand their bioavailability and metabolic stability, which are crucial for their development as therapeutic agents.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing cyclopentyl 4-(2-methoxyphenyl)-2-methyl-5-oxo-7-phenyl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate?

  • Methodological Answer : The synthesis typically involves a multi-step approach, including:

  • Knoevenagel condensation to form the tetrahydroquinoline core.
  • Cyclopentyl esterification under mild acidic conditions (e.g., using DCC/DMAP catalysis) to introduce the cyclopentyl group.
  • Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aryl substitutions, as seen in analogous quinoline derivatives .
  • Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to isolate intermediates and final products.

Q. How should researchers characterize this compound using spectroscopic techniques?

  • Methodological Answer :

  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR spectra for diagnostic signals:
  • Downfield shifts (~δ 5.5–6.5 ppm) for the methoxyphenyl protons.
  • Coupling constants (JJ) to confirm stereochemistry (e.g., axial vs. equatorial substituents in the tetrahydroquinoline ring) .
  • IR : Identify carbonyl stretches (C=O at ~1700 cm1^{-1}) and ester C-O vibrations (~1250 cm1^{-1}).
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion ([M+H]+^+) and fragmentation patterns .

Q. What safety protocols are critical when handling intermediates during synthesis?

  • Methodological Answer :

  • Use inert atmosphere techniques (N2_2/Ar) for moisture-sensitive steps (e.g., esterification).
  • Employ PPE (gloves, goggles) and fume hoods to avoid inhalation/contact with reactive intermediates (e.g., acyl chlorides).
  • Follow waste disposal guidelines for halogenated byproducts (e.g., chlorophenyl derivatives) .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data obtained from different refinement software?

  • Methodological Answer :

  • Compare refinement results from SHELXL (for small-molecule precision) and WinGX (for graphical validation of hydrogen-bonding networks).
  • Use ORTEP-3 to visualize thermal ellipsoids and assess positional uncertainties in the cyclopentyl group’s conformation .
  • Cross-validate with DFT-optimized geometries to identify outliers (e.g., strained bond angles in the tetrahydroquinoline core) .

Q. What computational approaches predict the compound’s reactivity in catalytic reactions?

  • Methodological Answer :

  • Perform DFT calculations (B3LYP/6-311+G(d,p)) to:
  • Map electrostatic potential surfaces for nucleophilic/electrophilic sites.
  • Calculate activation energies for proposed reaction pathways (e.g., ester hydrolysis).
  • Use molecular docking (AutoDock Vina) to explore interactions with biological targets (e.g., kinase binding pockets) .

Q. How can regioselectivity in the formation of the tetrahydroquinoline core be analyzed?

  • Methodological Answer :

  • Conduct kinetic studies (e.g., 1H^1H-NMR monitoring) to track intermediate formation under varying conditions (temperature, catalyst loading).
  • Compare Hammett substituent constants (σ\sigma) for methoxyphenyl vs. phenyl groups to rationalize electronic effects on cyclization .
  • Use X-ray crystallography to confirm regioisomeric products, focusing on dihedral angles between substituents .

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